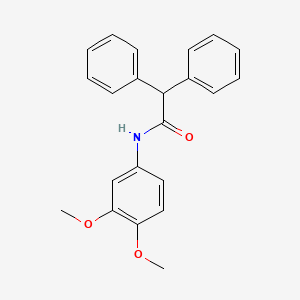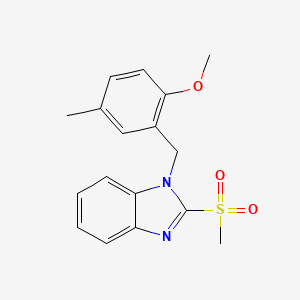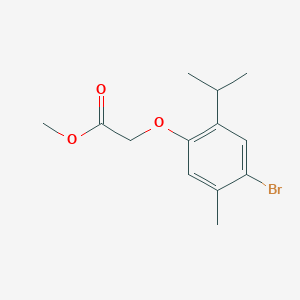![molecular formula C15H15N3OS B5674096 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5674096.png)
5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as MTT, is a heterocyclic compound that has gained significant attention from the scientific community due to its diverse range of applications. MTT is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. In
Mécanisme D'action
The mechanism of action of 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been found to have several biochemical and physiological effects. In vitro studies have shown that 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can induce apoptosis in cancer cells, reduce blood glucose levels in diabetic models, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can inhibit the growth of tumors in animal models and improve glucose tolerance in diabetic models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in lab experiments is its low toxicity and high selectivity for cancer cells. 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. One direction is to explore its potential as a therapeutic agent in other diseases such as Alzheimer's disease and cardiovascular disease. Another direction is to develop more efficient synthesis methods for 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and its derivatives. Additionally, more studies are needed to fully understand the mechanism of action of 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and its effects on various signaling pathways.
Méthodes De Synthèse
5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be synthesized through a multicomponent reaction between 4-tert-butylbenzaldehyde, thiosemicarbazide, and 2-bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as acetonitrile. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified through recrystallization or chromatography.
Applications De Recherche Scientifique
5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. 5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-15(2,3)11-6-4-10(5-7-11)8-12-13(19)18-14(20-12)16-9-17-18/h4-9H,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTMBZVRAZMWAP-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5674037.png)
![6-(methoxymethyl)-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5674040.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5674046.png)
![(6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)methanol](/img/structure/B5674060.png)

![3-[4-(methylthio)-2-oxo-1(2H)-pyrimidinyl]propanoic acid](/img/structure/B5674079.png)
![3-{[(2-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5674081.png)

![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5674103.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone](/img/structure/B5674107.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5674119.png)
